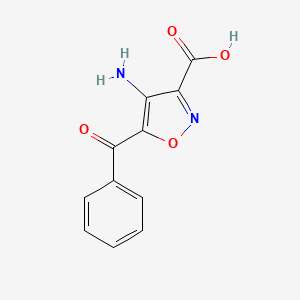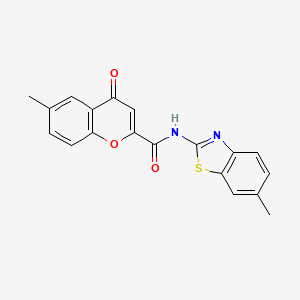![molecular formula C25H20N2OS2 B14993840 4-(2-methylbenzyl)-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B14993840.png)
4-(2-methylbenzyl)-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-methylbenzyl)-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one is a complex organic compound that belongs to the class of thiazoloquinazolines. These compounds are known for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. The unique structure of this compound, which includes a thiazole ring fused to a quinazoline moiety, contributes to its distinctive chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methylbenzyl)-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the condensation of an o-tolylamine with carbon disulfide and an alkyl halide under basic conditions.
Formation of the Quinazoline Moiety: The quinazoline moiety can be synthesized by the cyclization of an anthranilic acid derivative with an appropriate aldehyde or ketone.
Coupling of the Thiazole and Quinazoline Rings: The final step involves the coupling of the thiazole and quinazoline rings through a nucleophilic substitution reaction, often using a strong base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening techniques to identify the best reaction conditions, as well as the use of advanced purification methods such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-(2-methylbenzyl)-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or a thioether.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and tolyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(2-methylbenzyl)-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antitumor agent.
Medicine: Investigated for its potential therapeutic effects in treating cancer and infectious diseases.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2-methylbenzyl)-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in cell proliferation and apoptosis.
Pathways: It can modulate signaling pathways such as the MAPK/ERK pathway, leading to the inhibition of cell growth and induction of cell death.
Comparison with Similar Compounds
Similar Compounds
4,6,7-trisubstituted quinazoline derivatives: These compounds also contain a quinazoline moiety and have been studied for their antitumor activity.
Triazole-pyrimidine hybrids: These compounds have shown neuroprotective and anti-inflammatory properties.
Uniqueness
4-(2-methylbenzyl)-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one is unique due to its specific combination of a thiazole ring and a quinazoline moiety, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a different set of molecular targets compared to other similar compounds.
Properties
Molecular Formula |
C25H20N2OS2 |
|---|---|
Molecular Weight |
428.6 g/mol |
IUPAC Name |
3-(2-methylphenyl)-4-[(2-methylphenyl)methyl]-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-5-one |
InChI |
InChI=1S/C25H20N2OS2/c1-16-9-3-5-11-18(16)15-26-23-22(19-12-6-4-10-17(19)2)30-25(29)27(23)21-14-8-7-13-20(21)24(26)28/h3-14H,15H2,1-2H3 |
InChI Key |
DXDKHWXWZSMKCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=C(SC(=S)N3C4=CC=CC=C4C2=O)C5=CC=CC=C5C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(2-cyclohexyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-2-phenoxyacetamide](/img/structure/B14993781.png)
![2,6-dimethoxy-4-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B14993785.png)

![4-{1-[2-(4-ethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B14993800.png)
![5-butyl-3-(2-hydroxyphenyl)-4-[4-(pentyloxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14993802.png)
![4-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B14993815.png)
![2-(furan-2-yl)-1-{3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-1H-benzimidazole](/img/structure/B14993819.png)
![N-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]propyl}-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B14993822.png)
![Methyl {2-[(2-fluorobenzyl)amino]-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetate](/img/structure/B14993825.png)
![5-chloro-2-(ethylsulfonyl)-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}pyrimidine-4-carboxamide](/img/structure/B14993828.png)
![N-(3,4-Dimethylphenyl)-2-{8-methyl-2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide](/img/structure/B14993858.png)
